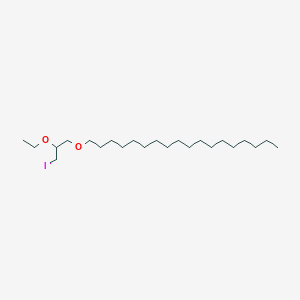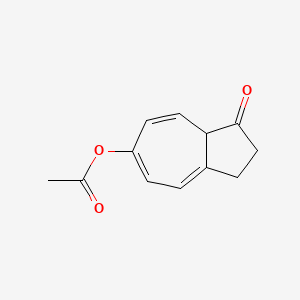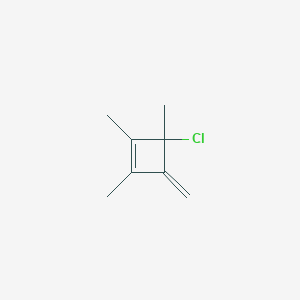
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C10H12O2 It is a derivative of benzene, featuring a hydroxyl group at positions 1 and 3, and a 2-methylprop-1-en-1-yl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the alkylation of resorcinol (benzene-1,3-diol) with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the reaction rate and selectivity. The final product is often isolated through distillation or extraction techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration requires a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate the activity of enzymes and receptors, leading to its observed biological effects. Specific pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylpropene: Similar structure but lacks the hydroxyl groups.
1-Phenyl-2-methylpropene: Another isomer with a different arrangement of the methyl and phenyl groups.
2-Methyl-1-phenyl-1-propene: Similar to 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol but without the hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and the 2-methylprop-1-en-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
88464-60-2 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(2-methylprop-1-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C10H12O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h3-6,11-12H,1-2H3 |
InChI Key |
VROJZOSGGFJJPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC(=C1)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
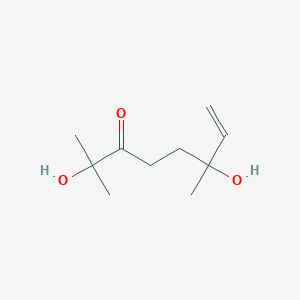
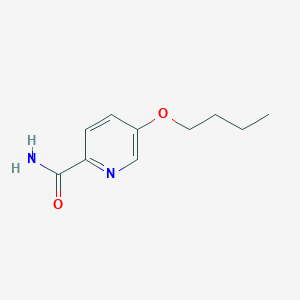
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
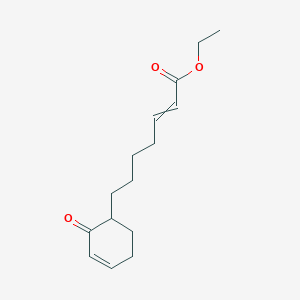
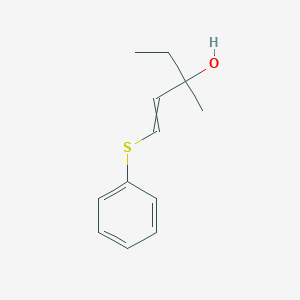
![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
